molecular formula C18H26O5 B153395 Pravastatin Diol Lactone CAS No. 159345-93-4

Pravastatin Diol Lactone

Cat. No.: B153395
CAS No.: 159345-93-4
M. Wt: 322.4 g/mol
InChI Key: FFTQUPQRPRHNQZ-CGDZNSRRSA-N
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Description

Pravastatin Diol Lactone is a derivative of pravastatin, a well-known HMG-CoA reductase inhibitor used to lower lipid levels and reduce the risk of cardiovascular events. This compound is a lactone form of pravastatin, which is a cyclic ester formed from the hydroxy acid form of pravastatin.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pravastatin Diol Lactone can be synthesized through the oxidation of pravastatin. The process involves the selective oxidation of the diol intermediate in the presence of an efficient catalyst. The reaction conditions typically include mild oxidative lactonization of 1,4-diols or 1,5-diols, resulting in the formation of the lactone at high yields .

Industrial Production Methods: Industrial production of pravastatin, and consequently its diol lactone derivative, involves a fermentation process. Mevastatin, a precursor, is first obtained through fermentation using fungi such as Penicillium species. This is followed by hydrolysis of the lactone group and biological hydroxylation to introduce the allylic 6-alcohol group .

Chemical Reactions Analysis

Types of Reactions: Pravastatin Diol Lactone undergoes various chemical reactions, including:

    Oxidation: The diol intermediate can be oxidized to form the lactone.

    Reduction: The lactone can be reduced back to the diol form under specific conditions.

    Substitution: The lactone ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Catalysts such as ruthenium or palladium complexes are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products:

Scientific Research Applications

Chemistry

  • Intermediate in Synthesis : Pravastatin Diol Lactone serves as an intermediate in the synthesis of other biologically active molecules. Its stable lactone form facilitates further chemical modifications, making it a crucial building block in organic synthesis.

Biology

  • Cellular Studies : Research has shown that lactone forms of statins, including this compound, can induce myotoxicity at higher potencies than their acid counterparts. A study indicated that pravastatin lactone had a 23-fold higher potency to induce myotoxicity in human skeletal muscle cells compared to its acid form .
  • Mechanism of Action : Pravastatin inhibits HMG-CoA reductase, leading to decreased cholesterol biosynthesis and increased LDL receptor activity, enhancing LDL clearance from the bloodstream .

Medicine

  • Lipid-Lowering Properties : Clinical studies have demonstrated the efficacy of pravastatin in lowering LDL cholesterol levels and reducing cardiovascular events. It is used as both a primary and secondary prevention agent for coronary heart disease .
  • Potential Therapeutic Uses : The lactone form's unique pharmacological properties are being explored for additional therapeutic applications beyond lipid regulation, such as targeting methanogenic archaea in gastrointestinal conditions .

Industry

  • Pharmaceutical Production : this compound is utilized in pharmaceutical manufacturing processes and serves as a reference compound in analytical methods for quality control.

Case Studies

Study TitleFocusFindings
Statin Induced MyotoxicityInvestigates the potency of lactone vs acid formsPravastatin lactone showed significantly higher myotoxicity compared to its acid form .
Inhibition of MethanogenesisEvaluates statins' effects on gut microbiotaStatins inhibit archaeal cell membrane biosynthesis; potential therapeutic implications for constipation .
Clinical Efficacy of PravastatinAssesses cardiovascular benefitsPravastatin reduced LDL levels by 27% and total cholesterol by 18%, decreasing coronary disease mortality by 24% .

Mechanism of Action

Pravastatin Diol Lactone exerts its effects by inhibiting the enzyme HMG-CoA reductase, which is crucial in the biosynthesis of cholesterol. This inhibition leads to a decrease in cholesterol levels in the liver, resulting in increased uptake of low-density lipoprotein (LDL) from the bloodstream. The compound’s hydrophilicity allows for selective uptake by the liver, reducing the risk of systemic side effects .

Comparison with Similar Compounds

Uniqueness: Pravastatin Diol Lactone is unique due to its hydrophilicity, which allows for selective hepatic uptake and reduces the risk of systemic side effects. Additionally, its lactone form provides a stable intermediate for further chemical modifications and synthesis of other biologically active compounds .

Biological Activity

Pravastatin diol lactone is a metabolite of pravastatin, a well-known statin used primarily for cholesterol management. This article delves into the biological activities, mechanisms of action, and clinical implications of this compound, supported by data tables, research findings, and case studies.

Overview of Pravastatin and Its Metabolite

Pravastatin is classified as an HMG-CoA reductase inhibitor, which plays a crucial role in reducing cholesterol synthesis in the liver. The conversion of pravastatin to its lactone form, this compound, enhances its biological activity and therapeutic potential.

PropertyValue
Common NameThis compound
CAS Number159345-93-4
Molecular Weight322.4 g/mol
DensityNot Available
Boiling PointNot Available

This compound exhibits its biological activity primarily through the inhibition of HMG-CoA reductase, leading to decreased levels of low-density lipoprotein (LDL) cholesterol. This action is pivotal in the management of dyslipidemias and the prevention of cardiovascular diseases.

  • Inhibition of Cholesterol Synthesis : By blocking HMG-CoA reductase, this compound reduces cholesterol biosynthesis, which in turn increases the expression of hepatic LDL receptors. This results in enhanced clearance of LDL from the bloodstream .
  • Impact on Lipid Profiles : Clinical studies have shown that pravastatin significantly lowers total cholesterol levels by approximately 18%, LDL by 27%, and triglycerides by 6%, while increasing HDL levels by 4% .

Case Studies

  • PROSPER Trial : This study evaluated the effects of pravastatin in elderly patients (ages 70-82) at risk for cardiovascular events. Results indicated a 15% reduction in the primary outcome (fatal or nonfatal myocardial infarction or stroke) among those treated with pravastatin compared to placebo .
  • Methanogenesis Inhibition : Research has suggested that statins, including pravastatin in its lactone form, may inhibit methanogenesis in the gut microbiome. This opens a potential therapeutic avenue for treating conditions like constipation by targeting specific gut bacteria without harming others .

Pharmacodynamics and Pharmacokinetics

  • Absorption : Pravastatin is absorbed within 60-90 minutes post-administration with a low bioavailability of around 17%, attributed to extensive first-pass metabolism .
  • Volume of Distribution : The steady-state volume of distribution is approximately 0.5 L/kg .
  • Protein Binding : Pravastatin exhibits limited protein binding (43-48%), influencing its distribution and elimination processes .

Research Findings

Recent studies have explored various aspects of this compound's activity:

  • Inhibition Mechanisms : Statins like pravastatin may also exert effects beyond cholesterol reduction, such as modulating inflammatory pathways and improving endothelial function .
  • Clinical Implications : The use of pravastatin has been associated with reduced risks of coronary artery disease and overall mortality in various populations .

Properties

IUPAC Name

(4R,6R)-6-[2-[(1S,2S,6S,8S,8aR)-6,8-dihydroxy-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-4-hydroxyoxan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O5/c1-10-2-3-11-6-12(19)8-16(21)18(11)15(10)5-4-14-7-13(20)9-17(22)23-14/h2-3,6,10,12-16,18-21H,4-5,7-9H2,1H3/t10-,12+,13+,14+,15-,16-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFTQUPQRPRHNQZ-CGDZNSRRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC2=CC(CC(C2C1CCC3CC(CC(=O)O3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C=CC2=C[C@H](C[C@@H]([C@@H]2[C@H]1CC[C@@H]3C[C@H](CC(=O)O3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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